molecular formula C21H13F6N3O2 B4351999 2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B4351999
M. Wt: 453.3 g/mol
InChI Key: ANEFSOPFMUVTRM-UHFFFAOYSA-N
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Description

2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of Substituents: The difluoromethoxy, methoxy, fluorophenyl, and trifluoromethyl groups are introduced through various substitution reactions, often using reagents such as fluorinating agents and methoxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where the fluorine atoms are located.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting Agents: Such as halogenating agents (e.g., N-bromosuccinimide) or methoxylating agents (e.g., dimethyl sulfate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkoxy groups.

Scientific Research Applications

2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:

  • 6-[4-(trifluoromethoxy)-3-methoxyphenyl]-1-(4-chlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

The uniqueness of 2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F6N3O2/c1-31-18-8-11(2-7-17(18)32-20(23)24)16-9-15(21(25,26)27)14-10-28-30(19(14)29-16)13-5-3-12(22)4-6-13/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEFSOPFMUVTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 2
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

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